molecular formula C10H8N2O3 B15376648 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carbaldehyde

5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carbaldehyde

Cat. No.: B15376648
M. Wt: 204.18 g/mol
InChI Key: LUSHGLMOYKVWKU-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carbaldehyde is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 4-methoxyphenyl group and at position 2 with a carbaldehyde functional group. The 1,3,4-oxadiazole scaffold is widely studied due to its stability, electronic properties, and versatility in medicinal chemistry and materials science. The 4-methoxyphenyl substituent introduces electron-donating effects, which can modulate reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carbaldehyde

InChI

InChI=1S/C10H8N2O3/c1-14-8-4-2-7(3-5-8)10-12-11-9(6-13)15-10/h2-6H,1H3

InChI Key

LUSHGLMOYKVWKU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Key Features Reference
This compound 5-(4-methoxyphenyl), 2-carbaldehyde Electron-donating methoxy group enhances electronic density; carbaldehyde enables further functionalization.
LMM5 5-[(4-Methoxyphenyl)methyl], 2-benzamide Substitution with a benzyl group linked to 4-methoxyphenyl enhances antifungal activity against C. albicans.
OX7 3-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol Methoxy group at position 4 contributes to cytotoxic activity (IC50 = 26.33 µM).
5-(4-Chloro-2-phenoxyphenyl)-1,3,4-oxadiazole-2-carboxamide 5-(4-chloro-2-phenoxyphenyl), 2-carboxamide Bulky phenoxy and chloro substituents improve antimicrobial activity but reduce solubility.
2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetic acid 2-acetic acid, 5-(4-methoxyphenyl) Carboxylic acid group increases hydrophilicity, useful for solubility-driven applications.

Substituent Impact Analysis :

  • Electron-donating groups (e.g., methoxy) : Enhance electronic density on the oxadiazole ring, improving interactions with biological targets. For example, OX7’s methoxy group correlates with cytotoxic activity against cancer cells .
  • Functional group variations : Carbaldehyde groups (as in the target compound) offer reactivity for condensation reactions, whereas carboxylic acids (e.g., ) or amides (e.g., LMM5) improve target binding or solubility .

Activity Trends :

  • Antifungal : Methoxy-substituted derivatives (e.g., LMM5) demonstrate targeted activity against fungal pathogens, likely due to improved membrane penetration or enzyme inhibition .
  • Cytotoxic : Methoxy groups enhance electron donation, stabilizing charge-transfer interactions in cancer cells, as seen in OX7 .
  • Antimicrobial: Bulky substituents (e.g., phenoxy in ) improve broad-spectrum activity but may limit bioavailability .

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